Cbz-D-Valinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

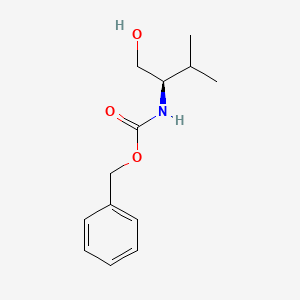

benzyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHASJBQTDDGLA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Cbz D Valinol in Asymmetric Synthesis

Cbz-D-Valinol as a Chiral Auxiliary in Stereocontrolled Reactions

Cycloaddition Reactions (e.g., Diels-Alder)

While direct applications of this compound in Diels-Alder reactions are not extensively detailed in the provided literature, the broader class of chiral auxiliaries and ligands derived from amino acids plays a role in controlling stereochemistry in cycloadditions. Chiral catalysts incorporating amino acid fragments have been used in [3+2] cycloadditions, achieving moderate to excellent enantioselectivities rsc.org. The general principles of using chiral amino alcohol derivatives to induce stereoselectivity in pericyclic reactions, such as Diels-Alder, are well-established, often involving the formation of chiral auxiliaries or ligands that direct the approach of reactants rushim.ru.

Asymmetric Alkylation Reactions

This compound and its related valinol derivatives are recognized for their utility in asymmetric alkylation reactions. Chiral imides derived from (S)-valinol have been employed as auxiliaries in diastereoselective alkylation processes. For example, the lithium enolates derived from these imides react with electrophiles like benzyl (B1604629) bromide and methyl iodide, exhibiting significant diastereoselectivity york.ac.uk. The stereochemical outcome is influenced by the structure of the electrophile and the steric environment provided by the valinol-derived auxiliary.

Studies have also shown that N-protected valinol derivatives can be used in diastereoselective alkylations of conjugated sulfenate species, leading to the formation of β-amino sulfoxides with controlled stereochemistry . The ability of valinol-based auxiliaries to direct the stereochemical course of alkylation reactions makes them valuable tools for synthesizing enantiomerically enriched compounds.

Cycloaddition Reactions (e.g., Diels-Alder)

This compound Derivatives in Chiral Ligand Design for Asymmetric Catalysis

This compound serves as a crucial precursor for the synthesis of a wide array of chiral ligands, which are essential components of transition metal catalysts used in enantioselective transformations. The protected amino alcohol moiety provides a robust chiral scaffold that can be elaborated into sophisticated ligand architectures.

Development of Chiral Amino Alcohol-Based Ligands

The inherent chirality of valinol, often protected as this compound, is leveraged to construct ligands with specific steric and electronic properties. A primary route involves the synthesis of chiral oxazolines from valinol, which are then incorporated into larger ligand frameworks thermofisher.comwikipedia.org. These oxazoline-containing ligands, such as bis(oxazolinyl)pyridines (Pybox) and related structures, are widely used in transition metal catalysis tcichemicals.com.

Valinol derivatives are also fundamental in preparing chiral β-aminophosphine ligands rsc.org and diamidophosphite ligands rsc.org. These ligands, featuring both nitrogen and phosphorus donor atoms, are designed to create specific chiral environments around a metal center, thereby dictating the stereochemical outcome of catalytic reactions. The modular synthesis of these ligands allows for fine-tuning of their properties by varying substituents, originating from the chiral pool of amino acids like valine diva-portal.orgmdpi.com. For instance, ligands derived from (S)-valinol have been successfully employed in asymmetric addition reactions and the synthesis of biaryl compounds diva-portal.orgrsc.org.

Application in Transition Metal-Catalyzed Enantioselective Transformations

Ligands derived from this compound have found broad application in various transition metal-catalyzed enantioselective reactions, including:

Palladium-Catalyzed Allylic Alkylation (AAA): Ligands synthesized from valinol derivatives, such as phosphoramidites and phosphine-oxazolines, are highly effective in Pd-catalyzed AAA reactions. These systems enable the formation of C-C, C-N, and C-O bonds with high enantioselectivities, often exceeding 90% ee, in reactions like the allylic substitution of diphenylallyl ethyl carbonate with various nucleophiles rsc.orgacs.orguwindsor.ca.

Asymmetric Hydrogenation: Chiral ligands derived from amino alcohols, including valinol, are utilized in asymmetric hydrogenation reactions. For example, BIPI ligands, which can be synthesized using chiral precursors, have been applied to the enantioselective hydrogenation of enamides and related substrates, achieving excellent enantioselectivities rsc.org. Iridium catalysts with ferrocene-based phosphine (B1218219) ligands, often incorporating chiral diamine scaffolds, have also shown remarkable efficacy in the asymmetric hydrogenation of β-amino ketones, yielding chiral γ-amino alcohols with very high ee values nih.gov.

Other Transformations: Valinol-derived ligands have also been employed in other metal-catalyzed reactions, such as the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) diva-portal.org, copper-catalyzed conjugate additions mdpi.com, and asymmetric transfer hydrogenation of ketones taltech.ee.

The ability to readily access chiral ligands from this compound, coupled with the versatility of transition metal catalysis, underscores its importance in constructing complex chiral molecules with high precision.

Compound List:

this compound

D-Valinol

L-Valine

L-Phenylalanine

L-Isoleucine

L-Alanine

L-Serine

L-Arginine

L-tert-Leucine

D-Penicillamine

L-Cysteine

(S)-Valinol

(R)-Phenylglycinol

(S)-Phenylglycinol

(S)-tert-Leucinol

(S)-methioninol

N-Boc-D-Valine

N-Boc-L-Valinol

(S)-Proline

(S)-Proline-containing thiodipeptides

(lS,2R)-norephedrine

(S)-valinol-derived aryl oxazolines

BIPI ligands

Pybox ligands

Phebox ligands

Trost ligands

Phosphoramidite ligands

Phosphine-oxazoline ligands

Dipeptide phosphine ligands

Diamidophosphite ligands

β-aminophosphine ligands

Ferrocene-based phosphine ligands

This compound: A Versatile Chiral Building Block in Asymmetric Synthesis and DNA-Encoded Libraries

This compound, a derivative of the amino acid D-valine protected with a carbobenzyloxy (Cbz) group, has emerged as a valuable chiral building block in modern organic synthesis. Its utility spans critical areas such as asymmetric catalysis and the construction of DNA-encoded chemical libraries (DELs), owing to its well-defined stereochemistry and the versatile reactivity of its functional groups. This article explores the applications of this compound in these advanced fields, detailing its role in various catalytic systems and its integration into sophisticated library synthesis platforms.

Integration into Dna Encoded Chemical Library Del Synthesis Platforms

Compatibility of Cbz-Deprotection with On-DNA Methodologies

DEL synthesis requires chemical reactions that are compatible with the DNA tag. The carbobenzyloxy (Cbz) protecting group, commonly found in this compound, is amenable to removal under conditions that preserve DNA integrity. Specifically, catalytic hydrogen transfer reactions using palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) have been demonstrated for the hydrogenolysis of Cbz-protected amines, including amino acids, on DNA conjugates nih.govresearchgate.net. These methods are reported to be highly efficient and compatible with DNA amplification and sequencing, making them suitable for multicycle DEL synthesis. The ability to selectively deprotect amines on DNA is critical for subsequent derivatization and library expansion nih.govnih.govnih.gov.

Stereoselective Reduction Protocols for N-Protected Valine Esters

Strategic Utility in Diversification of DEL Repertoire

This compound, as a chiral building block, can be incorporated into DEL synthesis to introduce stereochemical diversity into the resulting libraries. Its protected amine functionality allows for controlled coupling reactions. Following deprotection, the liberated amine can be further functionalized, enabling the creation of a wide array of molecular structures. This strategic use of chiral building blocks like this compound is essential for enriching the chemical space sampled by DELs, thereby increasing the probability of identifying potent drug leads sci-hub.senovalix.comnovalix.com. The development of new on-DNA chemical transformations, including those utilizing novel 3D building blocks, is an ongoing effort to expand the diversity accessible through DEL platforms novalix.com.

Reactivity and Controlled Transformations of Cbz D Valinol

Derivatization Chemistry of Cbz-D-Valinol

The molecule offers two primary sites for chemical modification: the hydroxyl moiety and the protected amino group.

The primary alcohol group of this compound is amenable to a range of standard alcohol transformations, including esterification, etherification, and oxidation. These reactions allow for the introduction of diverse functional groups or the extension of carbon chains.

Esterification: The hydroxyl group can be readily esterified with carboxylic acids or acid chlorides/anhydrides to form ester linkages. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) can yield the corresponding acetate (B1210297) ester .

Etherification: Formation of ethers can be achieved through reactions with alkyl halides or tosylates under basic conditions. For example, using benzyl (B1604629) bromide or chloride with a base can introduce a benzyl ether.

Tosylation/Mesylation: The hydroxyl group can be converted into a good leaving group by tosylation or mesylation, preparing the molecule for nucleophilic substitution reactions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For example, oxidation to an aldehyde can be achieved using conditions like the Parikh-Doering oxidation (SO₃·Pyridine complex, DMSO) nih.gov.

Table 1: Common Derivatizations of the Hydroxyl Moiety of this compound

| Reaction Type | Reagents | Product Type | Example Application/Note |

| Esterification | Acetic anhydride, Triethylamine | Acetate ester | Protection or modification of alcohol |

| Etherification | Benzyl bromide, NaH | Benzyl ether | Introduction of a benzyl ether group |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate | Activation for nucleophilic substitution |

| Oxidation (Aldehyde) | SO₃·Pyridine, DMSO (Parikh-Doering) | Aldehyde | Intermediate for further carbon-carbon bond formation |

| Oxidation (Carboxylic Acid) | Jones Reagent (CrO₃/H₂SO₄), KMnO₄ | Carboxylic Acid | Formation of Cbz-D-Valine derivatives |

Stereochemical Control, Analysis, and Characterization

Advanced Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic techniques are indispensable for assessing the enantiomeric purity of Cbz-D-Valinol, typically expressed as enantiomeric excess (ee). High-performance liquid chromatography (HPLC) and gas chromatography (GC) equipped with chiral stationary phases (CSPs) are the most widely used methods.

Chiral HPLC: This technique separates enantiomers by utilizing CSPs that interact differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a broad range of chiral compounds, including amino alcohol derivatives researchgate.netrsc.orgchromatographyonline.comsigmaaldrich.com. For this compound, specific chiral HPLC methods would involve selecting an appropriate chiral column and mobile phase (e.g., mixtures of hexane (B92381) and isopropanol) to achieve baseline separation of the D- and L-enantiomers. The relative peak areas then directly provide the enantiomeric ratio researchgate.netchromatographyonline.com.

Chiral GC: Similar to chiral HPLC, chiral GC employs chiral stationary phases in a gas chromatograph. This method is suitable for volatile compounds. While this compound itself might require derivatization to improve its volatility and thermal stability for GC analysis, GC is a powerful tool for enantiomeric purity determination, especially when coupled with sensitive detectors like flame ionization detectors (FID) or mass spectrometers (MS) cat-online.com.

Derivatization for Chromatographic Analysis: In some cases, direct separation of this compound on chiral columns might be challenging. Derivatization with achiral reagents to introduce a chromophore or improve chromatographic properties can be beneficial. Alternatively, derivatization with a chiral reagent to form diastereomers, which are then separated on achiral columns, is also a viable strategy researchgate.netcat-online.comwikipedia.orgrsc.orgmdpi.comtcichemicals.comnih.govresearchgate.net.

Research has demonstrated the successful separation of valine enantiomers using various chiral HPLC columns, indicating that similar approaches would be applicable to this compound rsc.orgsigmaaldrich.com. For example, derivatization of amino acids with o-phthalaldehyde (B127526) (OPA) can create isoindole adducts that are amenable to separation on chiral HPLC columns rsc.org.

Spectroscopic and Computational Methods for Stereochemical Assignment

Spectroscopic and computational methods provide complementary approaches to confirm the stereochemistry and absolute configuration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: Standard NMR spectroscopy is crucial for confirming the chemical structure of this compound, verifying the presence of the Cbz group (e.g., characteristic signals for the benzylic protons around 4.5 ppm and the carbonyl group) and the valinol backbone . While NMR cannot directly distinguish enantiomers, it is fundamental for analyzing diastereomeric derivatives formed in chiral derivatization strategies (see Section 5.4). Differences in chemical shifts (Δδ) between these diastereomers can be used to assign the absolute configuration wikipedia.orgtcichemicals.comrsc.orgfrontiersin.orgwikipedia.org.

Chiral Shift Reagents/Derivatizing Agents: The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in conjunction with NMR is a powerful method. For instance, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its derivatives can react with alcohols and amines to form diastereomeric esters or amides. The resulting diastereomers exhibit distinct NMR signals, allowing for the determination of the stereochemistry of the original analyte wikipedia.orgtcichemicals.comfrontiersin.orgwikipedia.orgbham.ac.ukrsc.org. The trifluoromethyl group in Mosher's acid provides a distinct signal in ¹⁹F NMR, which can be particularly useful.

Optical Rotation (Polarimetry): The specific optical rotation ([α]D) is a fundamental property of chiral compounds. This compound, being derived from D-valinol, will exhibit a specific optical rotation value that is characteristic of its configuration tcichemicals.comprz.edu.pl. Comparing the measured optical rotation of a synthesized sample with literature values for this compound or related D-valinol derivatives can serve as an indicator of its stereochemical identity and purity tcichemicals.com. However, optical rotation alone cannot definitively assign absolute configuration without comparison to a known standard or correlation with other methods.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. While this compound itself may not have a strong inherent CD signal in the UV-Vis region, derivatization with a chromophoric chiral reagent can induce a CD spectrum that is sensitive to the stereochemistry rsc.orgmdpi-res.comnsf.gov.

Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict spectroscopic properties like NMR chemical shifts, optical rotation, and CD spectra. By comparing these calculated values for proposed configurations (e.g., R vs. S) with experimental data, the absolute configuration can be assigned frontiersin.org. These methods often require conformational analysis to identify the most stable conformers, as these dominate the observed spectroscopic properties.

Derivatization Strategies for Enhanced Chiral Analysis

Derivatization is a key strategy to facilitate the chiral analysis of compounds like this compound, particularly when direct chromatographic separation is difficult or when spectroscopic assignment requires enhanced differentiation between enantiomers.

Formation of Diastereomers for NMR Analysis: The most common derivatization strategy involves reacting this compound with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physical and chemical properties, including distinct NMR spectra.

Mosher's Acid and Derivatives: Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is a widely used CDA for alcohols and amines. Reaction of this compound with (S)-Mosher's acid chloride would yield two diastereomeric esters. The ¹H NMR spectra of these diastereomers would show differences in the chemical shifts of protons near the newly formed ester linkage, particularly in the methoxy (B1213986) and trifluoromethyl groups of the Mosher's acid moiety. Analysis of these chemical shift differences (Δδ) can lead to the assignment of the absolute configuration of this compound wikipedia.orgtcichemicals.comfrontiersin.orgwikipedia.orgbham.ac.ukrsc.org.

Other CDAs: Various other chiral derivatizing agents exist, such as α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA), which has been shown to be superior to Mosher's acid for certain primary alcohols wikipedia.org. N-arylcarbonylpseudoprolines and BINOL derivatives are also employed for chiral alcohols and amines researchgate.netrsc.org.

Formation of Derivatives for Chromatographic Separation: Derivatization can also be used to improve the separation of enantiomers by chromatography.

Introduction of Chromophores: If this compound lacks a suitable chromophore for sensitive UV detection in HPLC, derivatization with a reagent containing a strong chromophore (e.g., o-phthalaldehyde (OPA) with a thiol) can be performed. The resulting adducts can then be separated on chiral stationary phases rsc.org.

Formation of Diastereomers for Achiral Chromatography: Similar to NMR analysis, derivatization with a chiral reagent can create diastereomers that are separable on achiral chromatographic columns. This approach is particularly useful if specific chiral columns are not readily available or if enhanced separation is required.

Derivatization for Mass Spectrometry: Derivatization can also be employed to improve the detectability or separability of enantiomers using mass spectrometry (MS), often in conjunction with LC or ion mobility spectrometry (IMS) mdpi.comresearchgate.net.

The choice of derivatization strategy depends on the specific analytical technique to be used and the structural features of this compound. The key requirement for a CDA is that it must be enantiomerically pure, react quantitatively with both enantiomers of the analyte, and not undergo racemization itself or cause racemization of the analyte during the derivatization process wikipedia.orgrsc.org.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in Cbz-D-Valinol Mediated Processes

The effectiveness of a chiral molecule like this compound in mediating stereoselective reactions stems from its ability to establish a chiral environment around a reacting substrate. This environment influences the energetic landscape of reaction pathways, favoring the formation of one stereoisomer over others.

Stereoselectivity Origin and Control Elements

The origin of stereoselectivity in processes involving chiral auxiliaries, such as this compound, lies in the temporary covalent attachment of the auxiliary to a prochiral substrate. This forms a new, diastereomeric intermediate. The inherent chirality of the auxiliary then directs the stereochemical course of subsequent reactions, such as nucleophilic additions or alkylations. The control elements are primarily steric and electronic. The bulky groups on the auxiliary can block one face of the reactive intermediate, forcing the incoming reagent to approach from the less hindered face. Electronic interactions, such as dipole-dipole repulsions or favorable orbital overlaps within the transition state, also play a significant role in determining the preferred conformation and, consequently, the stereochemical outcome wikipedia.orgblogspot.com.

For instance, in aldol (B89426) reactions mediated by chiral auxiliaries like Evans' oxazolidinones or related amino alcohol derivatives, the auxiliary dictates the geometry of the enolate and the facial selectivity of the aldehyde addition wikipedia.orgblogspot.com. Similarly, in alkylation reactions, the chiral auxiliary controls the approach of the electrophile to the enolate wikipedia.org. The Cbz group itself is relatively inert but provides a degree of steric bulk and can influence the electronic properties of the molecule. The D-configuration of the valinol backbone is critical, as it provides the specific stereochemical information required for enantioselective induction. The optical rotation of a related compound, Cbz-D-Valine, serves as an indicator of its inherent chirality: +22.3° in chloroform (B151607) .

The effectiveness of such auxiliaries is often quantified by the diastereomeric excess (de) or enantiomeric excess (ee) achieved in the product. High levels of stereoselectivity, often exceeding 95% ee, are commonly reported for well-established chiral auxiliary-controlled reactions wikipedia.orgblogspot.com.

Table 1: Illustrative Stereoselectivity Achieved with Chiral Auxiliaries in Key Reactions

| Reaction Type | Example Chiral Auxiliary/Ligand | Typical Substrate/Reaction Conditions | Achieved Enantiomeric Excess (ee) | Primary Control Element(s) |

| Aldol Reaction | Evans Oxazolidinone | Aldehyde + Enolate | >95% | Steric hindrance, enolate geometry control |

| Alkylation | Pseudoephedrine Amide | Enolate + Alkyl Halide | High facial selectivity | Steric blocking by auxiliary, chelation effects |

| Diels-Alder Reaction | MacMillan Secondary Amine | α,β-Unsaturated Aldehyde + Diene | High | Iminium ion formation, steric shielding of dienophile |

| Allylic Substitution | Trost Ligands / Monophosphoramidites | Allylic substrates (e.g., carbonates, acetates) with nucleophiles | Up to 97% | Precise chiral pocket formation around metal center |

Transition State Modeling and Analysis

Understanding the precise molecular interactions occurring during the stereodetermining step is crucial for rationalizing observed selectivities. Transition state (TS) modeling, often employing computational chemistry, provides insights into the geometry and energetics of these fleeting species. For reactions involving chiral auxiliaries, TS models typically depict the auxiliary in a conformation that minimizes steric repulsions while optimally positioning the substrate for stereoselective attack.

In cyclopropanation reactions, for instance, TS models often consider the least sterically congested conformer, which is corroborated by Density Functional Theory (DFT) studies wiley-vch.de. Similarly, for nucleophilic additions to imines or carbonyls, models may incorporate chelation effects or steric interactions between the auxiliary's substituents and the incoming nucleophile or electrophile wikipedia.orgscispace.comcore.ac.uk. The analysis of these models helps explain why a particular diastereomer is preferentially formed, often by identifying specific non-covalent interactions or steric clashes that destabilize alternative transition states.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers powerful tools for investigating the behavior of molecules like this compound, from their fundamental structural properties to their role in complex reaction pathways.

Conformational Analysis of this compound and its Intermediate Complexes

Conformational analysis is essential for understanding the three-dimensional structure of this compound and how it might interact with substrates or reagents. Molecules can exist in various spatial arrangements (conformers), and their relative stability significantly influences their reactivity and selectivity. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to identify the lowest energy conformations. For this compound, this would involve analyzing the rotations around single bonds, particularly those involving the Cbz group and the valinol backbone, to understand its preferred spatial orientation.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly DFT, are widely used to elucidate reaction mechanisms by mapping out potential energy surfaces. These calculations can identify reaction intermediates, transition states, and determine activation energies for different reaction pathways. By calculating the energies of various possible transition states, researchers can predict which pathway is kinetically favored, thereby explaining the observed product distribution and stereoselectivity wiley-vch.denih.gov.

For reactions involving chiral auxiliaries, quantum chemical calculations can model the specific transition states where the auxiliary influences the stereochemical outcome. This includes analyzing the interactions between the auxiliary, the substrate, and the incoming reagent. Methods like Intrinsic Reaction Coordinate (IRC) calculations are employed to trace the reaction pathway from a transition state to the corresponding reactants and products, providing a detailed mechanistic picture nih.gov. Such calculations can also help predict the influence of solvent, temperature, and substituents on reaction rates and selectivities.

Predictive Modeling of Chiral Recognition and Induction Phenomena

The ability to predict how chiral molecules interact with each other (chiral recognition) and how chirality is transferred (chiral induction) is a cornerstone of modern asymmetric synthesis. Computational modeling plays a vital role in this endeavor. Techniques such as molecular docking, molecular dynamics, and quantum chemical calculations are used to simulate the binding of chiral molecules and to analyze the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, π-π stacking) that drive recognition and selectivity mdpi-res.commdpi.comresearchgate.net.

For a chiral auxiliary like this compound, predictive modeling would focus on how it binds to a substrate and how this binding creates a chiral environment that favors one enantiomeric or diastereomeric product. These models can help in designing new chiral auxiliaries or catalysts with improved selectivity and efficiency by identifying key structural features responsible for effective chiral induction. By understanding the energetic contributions of different interactions within a transition state or a molecular complex, researchers can rationally design systems for highly selective chemical transformations.

Compound List:

this compound

Cbz-D-Valine

Cbz-L-Valine

Cbz-DL-Valine

Cbz-N-methyl-L-valine

Broader Research Perspectives and Future Directions

Cbz-D-Valinol in Sustainable and Green Chemistry Initiatives

The chemical industry is increasingly prioritizing sustainability and green chemistry principles to minimize environmental impact and enhance process efficiency. Cbz-valinol, in general, has been noted in the context of green chemistry initiatives uni-wuppertal.de. Future research directions for this compound can leverage these trends by focusing on:

Greener Synthesis Routes: Developing synthetic pathways for this compound that utilize less hazardous solvents, employ catalytic methods with higher atom economy, and reduce waste generation. For instance, optimizing the reduction of Cbz-protected valine esters to this compound using more environmentally benign reducing agents or catalytic hydrogenation under milder conditions presents an opportunity google.com.

Sustainable Cbz Deprotection: While the Cbz group is a well-established protecting group, its removal typically involves hydrogenolysis, which can be conducted using catalytic systems like palladium on carbon (Pd/C) nih.gov. Research into more energy-efficient or solvent-minimized deprotection methods, potentially involving transfer hydrogenation or electrochemical approaches, could align with green chemistry goals nih.goviris-biotech.de.

Biocatalytic Approaches: Exploring biocatalytic routes for the synthesis or modification of this compound or its precursors could offer highly selective and environmentally friendly alternatives to traditional chemical methods. While direct biocatalytic routes to this compound are not extensively documented, the broader field of biocatalysis in amino acid and amino alcohol synthesis is rapidly advancing rsc.org.

Adaptations for Continuous Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing chemical manufacturing by offering enhanced control, improved safety, higher yields, and greater scalability compared to traditional batch processes. This compound and its related chemistry are well-positioned to benefit from these advancements:

Flow Synthesis of this compound: Adapting the synthesis of this compound to continuous flow reactors could streamline production, allowing for precise control over reaction parameters such as temperature, residence time, and reagent mixing. This could lead to more reproducible yields and purities mdpi.comjlu.edu.cn.

Integration into Flow-Based Peptide Synthesis: Cbz-protected amino acids, including derivatives of valine, are integral to peptide synthesis. The development of continuous flow solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) protocols that efficiently incorporate this compound as a building block could accelerate the production of complex peptides and peptidomimetics nih.govjlu.edu.cnpnas.org. Research has shown successful Cbz-deprotection in flow systems, which is a crucial step in peptide chain elongation nih.gov.

Automated Synthesis Platforms: The integration of this compound into automated synthesis platforms for small molecule drug discovery or library generation could significantly increase throughput and efficiency.

Emerging Applications in Chemical Biology and Materials Science

While this compound is primarily recognized for its role in peptide synthesis and as a chiral intermediate, its unique structural features suggest potential for emerging applications in chemical biology and materials science:

Chemical Biology: Amino alcohols and their protected derivatives, such as D-Valinol, are utilized as biochemical reagents and in peptide chemistry chemscene.com. N-Benzyloxycarbonyl-D-valine, a closely related compound, finds applications in chemical biology and pharmaceutical development tcichemicals.com. This compound could serve as a chiral scaffold for developing novel probes, enzyme inhibitors, or as a component in bioconjugation strategies.

Materials Science: Derivatives of Cbz-protected amino acids have been explored in materials science evitachem.com. The chiral nature of this compound, combined with the versatile reactivity of the amino alcohol moiety, could enable its incorporation into novel polymers, chiral catalysts, or supramolecular assemblies with tailored properties. For example, its use as a chiral auxiliary or ligand in asymmetric catalysis is a potential avenue for exploration.

Unaddressed Challenges and Future Opportunities in this compound Research

Despite its established utility, several challenges and opportunities remain in the research and application of this compound:

Synthesis Optimization: While synthetic routes exist, further optimization for yield, stereochemical purity, and cost-effectiveness is always desirable. Developing more atom-economical and environmentally friendly synthetic methodologies for this compound remains an ongoing opportunity google.com.

Protecting Group Strategies: The Cbz group is a robust protecting group, but its removal requires specific conditions (e.g., hydrogenolysis) that may not be compatible with all functional groups. Research into alternative protecting groups for the amino function of D-valinol, offering orthogonal deprotection strategies or improved compatibility with specific reaction conditions, could expand its utility iris-biotech.demasterorganicchemistry.com.

Novel Applications: Exploring new applications beyond traditional peptide synthesis is a key future opportunity. This could involve its use in the synthesis of complex natural products, peptidomimetics with enhanced stability, or as a chiral ligand in asymmetric catalysis. The specific stereochemistry of the D-isomer is crucial for many chiral applications, highlighting the importance of maintaining enantiomeric integrity.

Comparative Studies: Conducting comparative studies of this compound against other protected D-valinol derivatives (e.g., Boc-D-Valinol) or against its L-enantiomer could elucidate specific advantages and disadvantages for particular synthetic transformations or applications.

Q & A

Q. Q1. What are the critical considerations for synthesizing and characterizing Cbz-D-Valinol in laboratory settings?

Methodological Answer :

- Synthesis : Use carbobenzyloxy (Cbz) protection of D-valinol via standard protocols (e.g., coupling with benzyl chloroformate under basic conditions). Ensure inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

- Characterization : Validate purity and structure via:

- Documentation : Report all reaction conditions (solvent, temperature, catalyst) in the main manuscript; include raw spectral data in supplementary materials .

Q. Q2. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

Methodological Answer :

- Experimental Design :

- Data Interpretation : Apply kinetic modeling (e.g., first-order decay) to calculate half-life. Compare degradation profiles across pH ranges using ANOVA to identify statistically significant trends .

Advanced Questions

Q. Q3. How can researchers resolve contradictions in reported enantiomeric purity of this compound across studies?

Methodological Answer :

Q. Q4. What strategies optimize the use of this compound in solid-phase peptide synthesis (SPPS) while minimizing side reactions?

Methodological Answer :

- Parameter Optimization :

- Side Reaction Mitigation :

Q. Q5. How do computational models enhance the understanding of this compound’s conformational flexibility in solution?

Methodological Answer :

- Modeling Workflow :

- Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to explore rotameric states in explicit solvents .

- Validate against experimental NOESY data to confirm dominant conformers .

- Data Integration : Use Principal Component Analysis (PCA) to reduce dimensionality of MD trajectories and identify key torsion angles influencing stability .

Data Analysis & Contradiction Management

Q. Q6. How should researchers address conflicting data on the catalytic efficiency of this compound in asymmetric reactions?

Methodological Answer :

- Systematic Review :

- Experimental Replication : Repeat key studies under controlled conditions (e.g., glovebox for air-sensitive reactions) to isolate variables .

Q. Table 1. Comparative Analysis of Catalytic Efficiency

| Catalyst System | Solvent | Temp (°C) | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd/C, H₂ | EtOAc | 25 | 95 | 88 | [X] |

| Rh/Al₂O₃ | THF | 40 | 82 | 75 | [Y] |

Methodological Frameworks

Q7. How can the FINER criteria improve the formulation of research questions on this compound’s mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.